Taste Modulation: Differential Effects on Umami and Saltiness Versus γ-Glu-Val and γ-Glu-Leu
Gamma-glutamylarginine (γ-Glu-Arg) exhibits a unique taste-enhancement profile compared to other γ-glutamyl dipeptides. In sensory evaluations, γ-Glu-Arg (1.0 mg/mL) significantly increased umami perception in a mixture of salt and monosodium glutamate (MSG) but showed no significant effect on saltiness, whereas the longer-chain analogs [γ-Glu](n=3,4)-Arg increased both umami and saltiness [1]. In contrast, γ-Glu-Val and γ-Glu-Leu demonstrated high binding affinity to MSG and interacted with the T1R3 receptor primarily through hydrophobic bonds, while γ-Glu-Arg's binding mode and receptor interactions are distinct, as evidenced by molecular modeling studies [2]. This differential sensory activity makes γ-Glu-Arg a selective umami enhancer without sodium-modifying effects, a property not observed for other tested γ-glutamyl dipeptides.
| Evidence Dimension | Umami enhancement |
|---|---|
| Target Compound Data | γ-Glu-Arg (1.0 mg/mL) significantly increased umami in salt+MSG solution (p < 0.05); no significant effect on saltiness |
| Comparator Or Baseline | [γ-Glu](n=3,4)-Arg (1.0 mg/mL) significantly increased both umami and saltiness |
| Quantified Difference | γ-Glu-Arg is umami-selective; longer-chain analogs enhance both umami and saltiness |
| Conditions | Sensory evaluation in salt solution and salt+MSG mixture, 1.0 mg/mL |
Why This Matters
This selectivity enables precise formulation of umami-enhanced products without unintended saltiness modulation, a critical differentiator for food industry procurement.
- [1] Wu J, Sun Y, Huan X, Cui C. Reaction Mixtures Rich in [γ-Glu](n≥1)-Arg Derived from Enzymatic Synthesis as Potential Salt and Umami Enhancers. J Agric Food Chem. 2022;70(34):10584-10592. View Source
- [2] Yang J, Huang Y, Cui C, Dong H, Zeng X, Bai W. Umami-enhancing effect of typical kokumi-active γ-glutamyl peptides evaluated via sensory analysis and molecular modeling approaches. Food Chem. 2021;338:128018. View Source
